2-Methyl-4-(pyridin-3-yl)oxazole
Description
2-Methyl-4-(pyridin-3-yl)oxazole is a heterocyclic compound featuring a pyridine ring fused to an oxazole moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is substituted at the 4-position with a pyridin-3-yl group and at the 2-position with a methyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. For instance, crystal structure analyses of related compounds (e.g., thiophene-substituted oxazoles) reveal planar molecular geometries and intermolecular interactions such as hydrogen bonding and π-π stacking, which influence solubility and bioavailability .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI Key |
KKKGWSFASJUVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, followed by oxidation using commercial manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles without the issues associated with batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as zinc/acetic acid or triphenylphosphine.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU/CuBr2.
Reduction: Zinc/acetic acid, triphenylphosphine.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives with modified substituents, while reduction can lead to the formation of more saturated heterocycles .
Scientific Research Applications
2-Methyl-4-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-3-yl)oxazole involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Features
The substitution pattern on the oxazole ring significantly impacts molecular geometry and intermolecular interactions. Below is a comparison with structurally similar compounds:
Insights:
- Pyridine vs.
- Size and Planarity: Larger substituents (e.g., pyridine) may enhance planarity and π-π stacking, improving stability and crystallinity, whereas smaller groups (e.g., MccB17 degradation products) lack these features .
Structure-Activity Relationship (SAR) Insights
From oxazole derivative research, critical SAR trends emerge:
Substituent Electronic Effects: Electron-deficient groups (e.g., pyridine) improve binding to polar active sites, while electron-rich groups (e.g., thiophene) enhance lipophilicity .
Steric Considerations: Bulky substituents at the 4-position reduce metabolic degradation but may limit membrane permeability .
Hydrogen Bonding Capacity: Nitrogen in pyridine supports hydrogen bonding, a key factor in antimicrobial and anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
